molecular formula C12H6Cl2N2O6S B4943903 1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene

1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene

Cat. No. B4943903
M. Wt: 377.2 g/mol
InChI Key: NFANMOXVSGIZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene, commonly known as DNPS, is a chemical compound that has been widely used in scientific research. DNPS is a sulfonating agent that is used to modify proteins and peptides, and it is also used as a reagent in analytical chemistry. DNPS has been used in various research studies to investigate the mechanism of action of different enzymes and proteins.

Mechanism of Action

DNPS modifies proteins and peptides by sulfonating them. This modification can affect the structure and function of the protein or peptide, leading to changes in its activity or binding properties. DNPS is particularly useful for studying the interactions between proteins and other biomolecules, as it can be used to introduce a sulfonic acid group into the protein or peptide, which can then be used as a handle for further modification or analysis.
Biochemical and Physiological Effects:
DNPS has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics, and it has also been shown to affect the binding properties of proteins and peptides. DNPS has been used to study the interaction between proteins and other biomolecules, and it has also been used to investigate the structure and function of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

The advantages of using DNPS in lab experiments include its ability to modify proteins and peptides in a specific and controlled manner, its wide range of applications, and its ability to be used as a handle for further modification or analysis. The limitations of using DNPS include its potential toxicity and the need for careful handling and disposal, as well as the need for specialized equipment and expertise.

Future Directions

There are many future directions for the use of DNPS in scientific research. One area of research is the development of new methods for the modification and analysis of proteins and peptides using DNPS. Another area of research is the investigation of the interactions between proteins and other biomolecules using DNPS. Additionally, DNPS could be used to study the structure and function of enzymes and other proteins, and to develop new drugs and therapies based on these findings.

Synthesis Methods

DNPS can be synthesized by reacting 2,4-dinitrophenol with chlorosulfonic acid and benzene in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with hydrochloric acid to yield DNPS.

Scientific Research Applications

DNPS has been used in various scientific research studies to modify proteins and peptides. It has been used to investigate the mechanism of action of different enzymes and proteins, including the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics. DNPS has also been used to study the interactions between proteins and other biomolecules.

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-2,4-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2O6S/c13-9-3-2-8(6-10(9)14)23(21,22)12-4-1-7(15(17)18)5-11(12)16(19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANMOXVSGIZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene

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